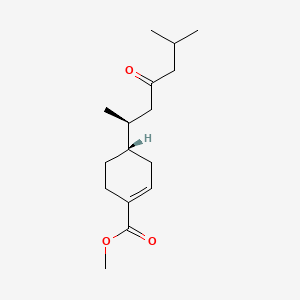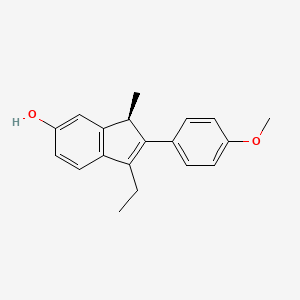
Dodecyl (R)-12-hydroxyoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol, a fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Dodecyl ®-12-hydroxyoleate often involves continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Dodecyl ®-12-hydroxyoleate alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Dodecyl ®-12-hydroxyoleate primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their interaction and stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl sulfate-based ionic liquids: These compounds share the dodecyl group but have different ionic properties.
Uniqueness
Dodecyl ®-12-hydroxyoleate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts additional functionality and reactivity compared to other surfactants. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
93980-68-8 |
|---|---|
Formule moléculaire |
C30H58O3 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
dodecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18- |
Clé InChI |
RAPSKERQUJHWAM-PYCFMQQDSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


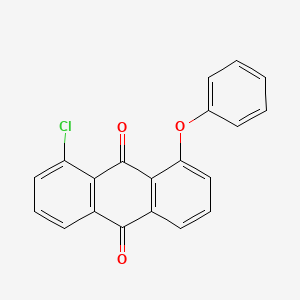
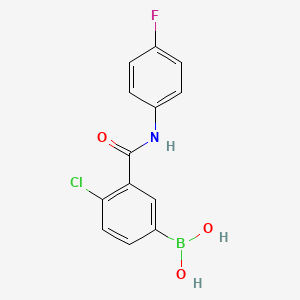
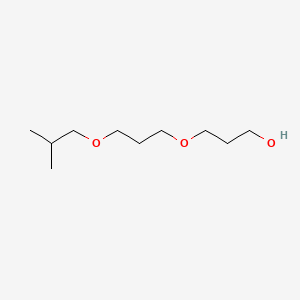
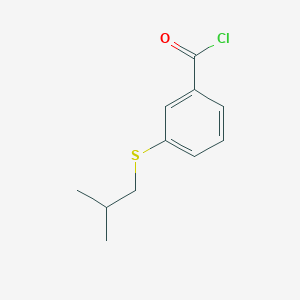

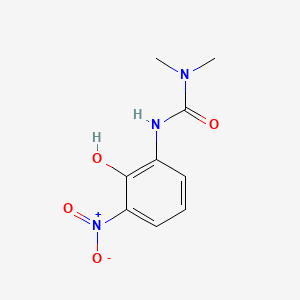


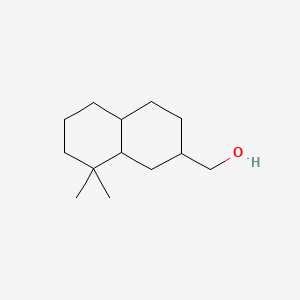
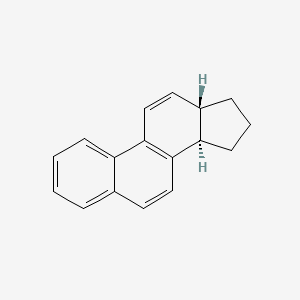

![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
